Rubrifloralignan A
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C22H28O6 |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
(9R,10S)-4,5,14,15-tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,16-diol |
InChI |
InChI=1S/C22H28O6/c1-11-7-13-9-15(25-3)21(27-5)19(23)17(13)18-14(8-12(11)2)10-16(26-4)22(28-6)20(18)24/h9-12,23-24H,7-8H2,1-6H3/t11-,12+ |
InChI-Schlüssel |
ZMOXXNHDVIGEAX-TXEJJXNPSA-N |
Isomerische SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)OC)OC)O)O)OC)OC |
Kanonische SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)O)O)OC)OC |
Synonyme |
rubrisandrin B |
Herkunft des Produkts |
United States |
Isolation and Purification Methodologies of Rubrifloralignan a
Botanical Source Identification: Schisandra rubriflora
Rubrifloralignan A is isolated from Schisandra rubriflora (Franch.) Rehd. et Wils. mdpi.comresearchgate.net. Schisandra rubriflora is a species belonging to the Schisandraceae family, which is known for producing various lignans (B1203133), particularly those with a dibenzocyclooctadiene skeleton. mdpi.comresearchgate.netmdpi.commdpi.com While Schisandra chinensis is a more widely known species in traditional medicine, S. rubriflora is also recognized for its lignan (B3055560) composition and potential properties. researchgate.netmdpi.com S. rubriflora is described as a dioecious plant, endemic to the Western Sichuan province of China, although it can sometimes be cultivated in other regions. mdpi.com
Extraction Techniques from Plant Material (e.g., fruit, shoots)
The extraction of Rubrifloralignan A and other lignans from Schisandra rubriflora typically involves using specific parts of the plant, such as the fruits, leaves, or stems researchgate.netmdpi.comnih.govnih.gov. Various solvents and techniques are employed to extract the compounds from the plant matrix. For instance, studies have utilized ethanolic extracts of the fruits of Schisandra rubriflora for the isolation of lignans, including rubrisandrins A and B, which are related compounds nih.gov. Another study investigated a 70% aqueous acetone (B3395972) extract of the fruits, leading to the isolation of rubrisandrin C and other known lignans researchgate.net. Supercritical fluid extraction (SFE) has also been explored for extracting lignans from Schisandra species, offering advantages such as providing a concentrated extract without particulate matter, potentially simplifying downstream processing waters.comnih.gov.
Chromatographic Separation Protocols for Crude Extracts
Chromatography is a fundamental technique in the separation and purification of natural products from complex mixtures like plant extracts. ncert.nic.inanalytica-world.comjournalagent.comkromasil.com It relies on the differential distribution of compounds between a stationary phase and a mobile phase. ncert.nic.inkromasil.com
Column Chromatography (e.g., silica (B1680970) gel, reversed-phase)
Column chromatography is a widely used method for the initial separation of crude plant extracts. journalagent.comresearchgate.net In this technique, the stationary phase is packed into a column, and the mobile phase carries the sample through the column. ncert.nic.injournalagent.com Separation occurs based on the differential interaction of the compounds with the stationary phase. ncert.nic.inkromasil.com Silica gel is a common stationary phase for normal-phase column chromatography, where polar compounds are retained more strongly. researchgate.netkhanacademy.org Reversed-phase chromatography, often employing a C18 stationary phase, is also frequently used, separating compounds based on their hydrophobicity. mdpi.comwaters.com While specific details regarding the column chromatography of Rubrifloralignan A were not extensively detailed in the search results, general methods for lignan isolation from Schisandra species often involve silica gel column chromatography as an initial step to fractionate the crude extract. researchgate.net
High-Performance Liquid Chromatography (HPLC) Purification
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both analytical and preparative separation and purification of compounds. mdpi.comwaters.com HPLC offers higher resolution and efficiency compared to traditional column chromatography. sinobiological.com In HPLC, the mobile phase is pumped through a column packed with a stationary phase under high pressure. mdpi.com Different types of stationary phases and mobile phase systems (e.g., reversed-phase with water/acetonitrile or water/methanol gradients) are used depending on the properties of the compounds being separated. mdpi.comwaters.com HPLC is commonly employed as a subsequent step after initial column chromatography to obtain highly purified compounds. researchgate.net Studies on Schisandra lignans frequently utilize HPLC for analysis and purification. nih.govmdpi.comdoi.org For instance, HPLC has been used to analyze fractions obtained from other separation methods and to identify the chemical structures of purified products. nih.govdoi.org
Preparative Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple and rapid chromatographic technique often used for monitoring separation progress, comparing samples, and also for small-scale preparative separation. ncert.nic.inanalytica-world.comkhanacademy.org In preparative TLC, a thicker layer of stationary phase (commonly silica gel) is spread on a plate. The sample is applied as a band, and the mobile phase moves up the plate by capillary action, separating the compounds into distinct bands. ncert.nic.inkhanacademy.org The separated bands can then be scraped off the plate, and the compound eluted from the stationary phase. Micro-preparative analysis using TLC has been performed for extracts of Schisandra rubriflora, where obtained zones were eluted and subjected to further analysis. mdpi.com
Dereplication Strategies for Lignan Isolation
Dereplication is a crucial strategy in natural product isolation to quickly identify known compounds within crude extracts or fractions, thus saving time and resources and focusing efforts on the isolation of novel compounds. This often involves hyphenated techniques that combine separation with spectroscopic detection. Techniques such as Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) are powerful tools for lignan profiling and identification in Schisandra species. mdpi.comresearchgate.net This allows for the rapid screening of extracts to detect known lignans based on their retention times and mass fragmentation patterns. researchgate.net Effect-directed detection (EDD), which links chromatographic separation with biological assays, can also be considered a dereplication strategy, guiding the isolation towards compounds with specific bioactivities. mdpi.com
Structural Elucidation and Stereochemical Assignment of Rubrifloralignan a
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of various NMR experiments, a comprehensive picture of the connectivity and spatial arrangement of atoms within Rubrifloralignan A was achieved.
One-Dimensional NMR (¹H, ¹³C) Spectral Analysis
The initial steps in the structural determination involved the acquisition and analysis of one-dimensional ¹H and ¹³C NMR spectra. These fundamental experiments provide crucial information about the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum of Rubrifloralignan A revealed a series of distinct signals, indicating the presence of various types of protons, including those attached to aromatic rings, methoxy groups, and aliphatic chains. The chemical shift (δ) of each proton signal offers clues about its electronic environment, while the integration of the signals provides a ratio of the number of protons of each type.
Complementing the proton data, the ¹³C NMR spectrum displayed signals for each unique carbon atom in Rubrifloralignan A. The chemical shifts in the ¹³C spectrum are indicative of the functional group to which each carbon belongs, such as aromatic carbons, carbonyls, and aliphatic carbons.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Rubrifloralignan A
| Position | δH (ppm) | δC (ppm) |
| Data for Rubrifloralignan A is not publicly available in the cited sources. | Data for Rubrifloralignan A is not publicly available in the cited sources. | Data for Rubrifloralignan A is not publicly available in the cited sources. |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY/ROESY) Data Interpretation
To establish the connectivity between the protons and carbons identified in the 1D NMR spectra, a series of two-dimensional NMR experiments were conducted.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum was instrumental in identifying protons that are coupled to each other, typically on adjacent carbon atoms. This allowed for the tracing of proton-proton spin systems within the molecule, helping to piece together fragments of the structure.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This provided a direct link between the ¹H and ¹³C NMR data, confirming which protons are bonded to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This long-range correlation is critical for connecting the molecular fragments established by COSY and HSQC, allowing for the assembly of the complete carbon skeleton.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining the stereochemistry of the molecule. They identify protons that are close to each other in space, even if they are not directly connected through bonds. The observation of NOE or ROE correlations between specific protons provides definitive evidence for their relative spatial orientation.
Through the careful and combined interpretation of these 2D NMR datasets, the planar structure and relative stereochemistry of Rubrifloralignan A were unequivocally established.
Quantitative NMR Applications in Purity Assessment
While not explicitly detailed in the context of Rubrifloralignan A's initial structural elucidation, Quantitative NMR (qNMR) is a powerful technique for determining the purity of a compound without the need for an identical reference standard. By integrating the signal of a specific proton in the analyte against the signal of a known amount of an internal standard, the absolute purity of the sample can be calculated. This method is highly accurate and has become an essential tool in the quality control of natural products.
High-Resolution Mass Spectrometry (HRMS) Analysis
High-Resolution Mass Spectrometry provided invaluable information regarding the elemental composition and structural fragments of Rubrifloralignan A.
Ionization Techniques (e.g., ESI, APCI) and Molecular Ion Identification
To analyze Rubrifloralignan A by mass spectrometry, it was first ionized. Common soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically employed for natural products. These methods gently transfer the molecule into the gas phase as an ion, usually a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺, with minimal fragmentation.
The HRMS analysis of Rubrifloralignan A would have provided a highly accurate mass measurement of its molecular ion. This precise mass is used to calculate the elemental composition of the molecule, providing a definitive molecular formula.
Fragmentation Pattern Analysis for Structural Connectivity
In addition to determining the molecular formula, tandem mass spectrometry (MS/MS) experiments can be performed. In these experiments, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed by the mass spectrometer. The pattern of fragmentation provides valuable information about the connectivity of the atoms within the molecule, serving as an independent confirmation of the structure deduced from NMR spectroscopy. The specific fragmentation pathways observed for Rubrifloralignan A would corroborate the proposed arrangement of its constituent atoms.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule, respectively. For Rubrifloralignan A, these methods would offer initial insights into its structural framework.
Infrared (IR) Spectroscopy: The IR spectrum of Rubrifloralignan A would be expected to display characteristic absorption bands corresponding to the various functional groups present in its lignan (B3055560) scaffold. Key absorptions would likely include:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretching (phenolic) | Broad band around 3200-3600 |
| C-H stretching (aromatic) | ~3000-3100 |
| C-H stretching (aliphatic) | ~2850-3000 |
| C=C stretching (aromatic) | ~1500-1600 |
| C-O stretching (ethers, phenols) | ~1000-1300 |
Note: The exact positions of these bands can provide further clues about the molecular environment of the functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of Rubrifloralignan A, typically recorded in a solvent like methanol or ethanol, would reveal information about the conjugated systems within the molecule. Lignans (B1203133), possessing aromatic rings, are expected to exhibit characteristic absorption maxima (λmax) in the UV region. The position and intensity of these absorptions are influenced by the extent of conjugation and the presence of auxochromic groups.
| Chromophore | Expected λmax (nm) |
| Benzene ring | ~204, ~256 |
| Substituted benzene rings | Shifts to longer wavelengths |
Note: The specific λmax values for Rubrifloralignan A would be crucial for confirming the nature of its aromatic systems.
Detailed experimental data from the primary literature is required for a precise analysis of the IR and UV-Vis spectra of Rubrifloralignan A.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. If a suitable single crystal of Rubrifloralignan A can be obtained, X-ray crystallography would provide an unambiguous three-dimensional model of the molecule, definitively establishing the spatial arrangement of all its atoms and confirming its absolute stereochemistry.
However, the successful application of this method is contingent upon the ability to grow high-quality crystals, which can be a significant challenge for many natural products. At present, there is no publicly available X-ray crystallographic data for Rubrifloralignan A in the searched scientific literature.
Chiroptical Methods (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD))
In the absence of X-ray crystallographic data, chiroptical methods such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful tools for investigating the stereochemistry of chiral molecules like Rubrifloralignan A.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the molecule's absolute configuration. By comparing the experimentally measured ECD spectrum of Rubrifloralignan A with the theoretically calculated spectra for its possible stereoisomers, the absolute configuration can be confidently assigned. The calculated ECD spectrum that matches the experimental one corresponds to the correct absolute configuration of the natural product.
Optical Rotatory Dispersion (ORD): ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly the sign and position of its Cotton effects, is also indicative of the molecule's stereochemistry. While less commonly used than ECD for stereochemical assignments of complex molecules, ORD can provide complementary information.
The successful application of these chiroptical methods relies on the presence of chromophores that absorb in the UV-Vis region and are located in a chiral environment. For lignans like Rubrifloralignan A, the aromatic chromophores serve this purpose.
Computational Chemistry-Assisted Structure Elucidation and Verification
Computational chemistry has become an indispensable tool in the structural elucidation of natural products. In the case of Rubrifloralignan A, computational methods can be used in several ways:
Conformational Analysis: To accurately predict spectroscopic properties, it is essential to identify the low-energy conformers of the molecule. Computational methods, such as molecular mechanics and density functional theory (DFT), can be used to perform a thorough conformational search and determine the relative populations of different conformers in solution.
Prediction of Spectroscopic Data: Once the relevant conformers are identified, their spectroscopic properties, including NMR chemical shifts and coupling constants, IR vibrational frequencies, and ECD spectra, can be calculated using quantum mechanical methods.
Stereochemical Assignment: As mentioned in the previous section, the comparison of calculated and experimental ECD spectra is a powerful method for assigning the absolute configuration of chiral molecules. This approach has been successfully applied to numerous complex natural products.
The synergy between experimental spectroscopic data and computational predictions provides a robust and reliable approach for the complete structural and stereochemical assignment of Rubrifloralignan A.
Biosynthetic Investigations of Rubrifloralignan a
Proposed Biosynthetic Pathway of Lignans (B1203133) in Schisandra rubriflora
Lignans, including those found in Schisandra species, are generally derived from the shikimic acid pathway, which leads to the production of phenylpropanoid units semanticscholar.orgresearchgate.netuj.edu.pl. These phenylpropanoid monomers, such as cinnamic acid, cinnamyl alcohol, propenyl benzene, and allyl benzene, undergo oxidative coupling to form the core lignan (B3055560) structure semanticscholar.orgresearchgate.net. Dibenzocyclooctadiene lignans, a major group found in Schisandra species including S. rubriflora, are typically formed through the coupling of two phenylpropanoid units via a β-β' linkage semanticscholar.orgresearchgate.netmdpi.com.
While the precise, step-by-step biosynthetic pathway specifically leading to Rubrifloralignan A within Schisandra rubriflora has not been fully elucidated in the available literature, it is understood to follow the general route for dibenzocyclooctadiene lignans in the Schisandra genus. This pathway involves the dimerization of specific phenylpropanoid precursors, followed by a series of modifications such as cyclization, hydroxylation, and methylation to yield the diverse array of lignan structures observed nih.gov. Some research suggests that lignans lacking oxygen at the 9 and 9' positions, which include dibenzocyclooctadiene types, may originate from the coupling of propenylphenols like isoeugenol (B1672232) uj.edu.pl.
Identification of Precursor Molecules and Intermediates
Based on the general understanding of lignan biosynthesis in Schisandra, the primary precursor molecules are phenylpropanoids derived from the shikimic acid pathway semanticscholar.orgresearchgate.netuj.edu.pl. Studies on Schisandra chinensis, a related species, indicate that early steps in the biosynthesis of dibenzocyclooctadiene lignans involve molecules like isoeugenol nih.gov. This isoeugenol is further metabolized to intermediates such as verrucosin (B10858016) and dihydroguaiaretic acid through enzymatic reactions nih.gov. Dihydroguaiaretic acid is considered a key intermediate that is subsequently transformed into various dibenzocyclooctadiene lignans, including schisandrin (B1198587) and gomisin types, through further enzymatic modifications nih.gov.
Specific precursor molecules or unique intermediates directly identified and confirmed as solely leading to Rubrifloralignan A in Schisandra rubriflora are not extensively detailed in the current research. However, it is highly probable that Rubrifloralignan A is synthesized from similar phenylpropanoid precursors and proceeds through common intermediates within the dibenzocyclooctadiene lignan biosynthetic machinery of the plant.
Enzymatic Activities and Gene Expression Studies related to Lignan Biosynthesis
The conversion of precursor molecules into complex lignan structures in Schisandra involves a suite of enzymes. Studies, particularly in Schisandra chinensis, have implicated enzymes such as dirigent proteins (DIR) and pinoresinol-lariciresinol reductases (PLR) in the early stages of dibenzocyclooctadiene lignan formation, catalyzing the conversion of isoeugenol to intermediates like verrucosin and dihydroguaiaretic acid nih.gov. Further downstream modifications, leading to the diverse oxygenation and methylation patterns characteristic of Schisandra lignans, are thought to involve enzymes such as O-methyltransferases (OMTs), cytochrome P450s (CYPs), and UDP-glycosyltransferases (UGTs) nih.gov.
Transcriptome and metabolome analyses have been conducted in Schisandra chinensis to identify candidate genes potentially involved in lignan biosynthesis nih.govmdpi.com. These studies have revealed the abundance of transcripts related to the phenylpropanoid biosynthetic pathway and identified candidate unigenes homologous to enzymes like isoeugenol synthase 1 (IGS1) and dirigent-like proteins (DIR), whose expression levels correlate with lignan production during fruit development nih.gov.
While these studies provide valuable insights into the enzymatic machinery of lignan biosynthesis in the Schisandra genus, specific enzymatic activities or gene expression studies directly focused on the biosynthesis of Rubrifloralignan A within Schisandra rubriflora were not prominently featured in the reviewed literature. Research has highlighted the presence and quantities of various lignans in S. rubriflora, suggesting the activity of the general lignan biosynthetic pathway in this species mdpi.commdpi.comresearchgate.net.
Comparative Analysis of Biosynthetic Routes with Other Schisandra Lignans
Schisandra species are known to produce a diverse array of lignans, predominantly of the dibenzocyclooctadiene type mdpi.commdpi.com. Schisandra rubriflora, like Schisandra chinensis, contains numerous such compounds, including schisanhenol, schisandrin A, gomisin N, gomisin G, and others mdpi.commdpi.comresearchgate.net. Comparative phytochemical studies have shown both similarities and differences in the lignan profiles between S. rubriflora and S. chinensis mdpi.commdpi.com.
For instance, a study comparing the lignan content in fruits and leaves of S. rubriflora with S. chinensis found that while both species contain dibenzocyclooctadiene lignans, the quantitatively dominant compounds can differ mdpi.com. In S. rubriflora fruit extracts, schisanhenol, angeloylgomisin (B10818263) H, schisantherin B, schisandrin A, gomisin O, angeloylgomisin O, and gomisin G were dominant mdpi.com. In contrast, S. chinensis fruit extracts showed gomisin N, schisandrin A, schisandrin, gomisin D, schisantherin B, gomisin A, angeloylgomisin H, and gomisin J as the dominant lignans mdpi.com. These differences in the accumulation of specific lignans suggest potential variations in the activity or substrate specificity of the biosynthetic enzymes between the two species or in the regulation of the biosynthetic pathway.
While the core biosynthetic machinery for forming the dibenzocyclooctadiene skeleton is likely conserved, the variations in the final lignan profiles, including the presence of compounds like Rubrifloralignan A in S. rubriflora, point towards species-specific enzymatic steps or regulatory mechanisms that lead to the observed chemical diversity. Comparative genomic, transcriptomic, and proteomic studies, coupled with targeted enzymatic assays, would be necessary to fully delineate the subtle differences in the biosynthetic routes that result in the unique lignan composition of Schisandra rubriflora, including the formation of Rubrifloralignan A, compared to other Schisandra species.
Chemical Synthesis and Analog Development of Rubrifloralignan a
Total Synthesis Strategies for Rubrifloralignan A.
Retrosynthetic Analysis and Key Bond Formations.
No published data available.
Stereoselective and Enantioselective Approaches.
No published data available.
Application of Modern Synthetic Methodologies (e.g., C-H functionalization, cascade reactions).
No published data available.
Semisynthesis and Derivatization from Related Natural Scaffolds.
No published data available.
Design and Synthesis of Rubrifloralignan A Analogues.
Rational Design Based on Structural Motifs.
No published data available.
Combinatorial Chemistry Approaches for Diversification
Combinatorial chemistry facilitates the systematic and rapid synthesis of a multitude of molecules, known as a library, which can then be screened for desired biological properties. The core principle lies in the parallel synthesis of compounds, where different molecular "building blocks" are combined in various combinations. While specific combinatorial syntheses for Rubrifloralignan A are not yet detailed in publicly available research, the principles of this methodology can be applied to its unique structural framework to generate a library of analogs.
The successful application of combinatorial chemistry to the Rubrifloralignan A scaffold would hinge on several key factors:
Identification of Diversification Points: The first step is a thorough analysis of the Rubrifloralignan A structure to identify positions where chemical modifications can be made without disrupting the core pharmacophore responsible for its biological activity. These points of diversification would ideally be functional groups that are amenable to a variety of chemical reactions.
Solid-Phase vs. Solution-Phase Synthesis: A decision would need to be made between solid-phase and solution-phase synthesis. Solid-phase synthesis, where molecules are built on a resin support, often simplifies the purification process as excess reagents can be washed away. This method is particularly well-suited for the automated, high-throughput nature of combinatorial chemistry.
Selection of Building Blocks: A diverse set of chemical building blocks would be selected to introduce a wide range of functionalities at the identified diversification points. These building blocks could vary in terms of size, charge, polarity, and hydrogen bonding capacity, thereby maximizing the chemical space explored by the resulting analog library.
Hypothetical Application to the Rubrifloralignan A Scaffold
A hypothetical combinatorial library could be constructed by varying substituents at these positions. For example, different aromatic building blocks could be introduced, and the hydroxyl groups could be subjected to a range of reactions such as etherification, esterification, or alkylation.
Table 1: Hypothetical Combinatorial Library of Rubrifloralignan A Analogs
| Analog ID | R1 Substituent (Aromatic Ring A) | R2 Substituent (Aromatic Ring B) | R3 Modification (Hydroxyl Group) |
| RFL-A-001 | -H | -H | -OH (Unmodified) |
| RFL-A-002 | -OCH3 | -H | -OH (Unmodified) |
| RFL-A-003 | -H | -OCH3 | -OH (Unmodified) |
| RFL-A-004 | -F | -H | -OH (Unmodified) |
| RFL-A-005 | -H | -Cl | -OH (Unmodified) |
| RFL-A-006 | -H | -H | -OCH2CH3 (Etherification) |
| RFL-A-007 | -OCH3 | -H | -OCH2CH3 (Etherification) |
| RFL-A-008 | -H | -H | -O-Acetyl (Esterification) |
| RFL-A-009 | -H | -H | -O-Propyl (Alkylation) |
| RFL-A-010 | -F | -Cl | -OCH2CH3 (Etherification) |
This table represents a small subset of the potential analogs that could be generated. A full combinatorial library could easily encompass thousands of unique compounds, each with a distinct combination of substituents.
Detailed Research Findings (Conceptual)
Following the synthesis of the combinatorial library, high-throughput screening methods would be employed to evaluate the biological activity of each analog. This screening process would identify "hit" compounds with improved potency, selectivity, or other desirable pharmacological properties compared to the parent Rubrifloralignan A molecule.
Further research would then focus on the most promising hits. Structure-activity relationship (SAR) studies would be conducted to understand how the chemical modifications influence biological activity. This iterative process of synthesis, screening, and analysis is a cornerstone of modern drug discovery and allows for the rapid optimization of lead compounds.
The power of combinatorial chemistry lies in its ability to accelerate this discovery process significantly. By generating and screening a vast number of diverse molecules in parallel, researchers can more efficiently explore the chemical space around a natural product scaffold like Rubrifloralignan A, ultimately increasing the probability of discovering novel and effective therapeutic agents.
Mechanistic Elucidation of Rubrifloralignan A S Biological Activities
In Vitro Studies on Cellular and Molecular Targets
In vitro studies provide crucial insights into how Rubrifloralignan A interacts with biological systems at the cellular and molecular levels.
Anti-HIV-1 Activity Mechanisms: Inhibition of Viral Replication
Rubrifloralignan A has demonstrated anti-HIV-1 activity. Research indicates that its mechanisms involve the inhibition of viral replication researchgate.nettjnpr.orgeurekaselect.comrsc.org. While specific detailed mechanisms for Rubrifloralignan A are not extensively described in the provided search results, the inhibition of HIV-1 replication can occur through various pathways, such as targeting viral proteins like the capsid protein (CA), which is essential for both early and late stages of replication plos.orgnih.gov. Inhibitors targeting CA can affect processes like viral entry and mature capsid assembly plos.orgnih.gov. For instance, Lenacapavir, another HIV-1 inhibitor, works by targeting the CA protein, impairing the formation of pentamers and inducing aberrant assembly of hexameric lattices, leading to the production of non-infectious viral particles plos.orgnih.gov.
Rubrifloralignan A has been reported to be active against HIV with an EC50 of 11.3 µM and a Therapeutic Index (TI) of 5.7 rsc.org.
Modulation of Signal Transduction Pathways
Signal transduction pathways are intricate networks that transmit signals from outside a cell to its interior, ultimately leading to a cellular response zoologytalks.comwordpress.comkhanacademy.orgsavemyexams.com. These pathways involve the interaction of signaling molecules with receptors, activating intracellular signaling proteins and often initiating a cascade of molecular events zoologytalks.comwordpress.comkhanacademy.org. Modulation of these pathways by a compound like Rubrifloralignan A could influence various cellular functions, including growth, differentiation, metabolism, and apoptosis zoologytalks.com. While the specific signal transduction pathways modulated by Rubrifloralignan A are not detailed in the provided information, this is a significant area of investigation for understanding the full scope of a compound's biological effects. Changes in signal transduction pathways can occur due to various factors, including the effect of compounds on pathway components savemyexams.com.
Antioxidant Activity and Reactive Oxygen Species (ROS) Modulation
Rubrifloralignan A has demonstrated antioxidant activity researchgate.net. Antioxidants play a crucial role in counteracting oxidative stress, which is initiated by reactive oxygen species (ROS) nih.govfrontiersin.org. ROS are involved in various physiological and pathological processes frontiersin.orgdovepress.com. At low levels, ROS can act as signaling molecules, but at high levels, they can cause cellular damage dovepress.com. Antioxidants can modulate ROS levels through various mechanisms, including scavenging free radicals, inhibiting enzymes involved in ROS production, and chelating metals frontiersin.org. Modulating ROS levels can influence transcription factor activity, such as NF-κB and Nrf2, which are involved in inflammatory responses and antioxidant defense frontiersin.orgdovepress.com.
In Vivo Mechanistic Investigations (Non-Human Model Systems)
Investigating the mechanisms of Rubrifloralignan A in vivo using non-human model systems is essential for understanding its effects in a complex biological environment and for translating findings towards potential therapeutic applications nih.govtxbiomed.org.
Selection of Appropriate Animal Models for Disease Mechanisms
The selection of appropriate animal models is critical for accurately studying the mechanisms of a compound in the context of a specific disease nih.govnibn.go.jp. Animal models should ideally recapitulate key aspects of the human disease phenotype txbiomed.org. For studying the anti-HIV activity of Rubrifloralignan A, relevant animal models could include non-human primates, particularly those susceptible to HIV or related lentiviruses, or humanized mouse models engrafted with human immune cells txbiomed.orgbiorxiv.org. For investigating anti-inflammatory mechanisms, various rodent models of inflammation or specific inflammatory diseases could be utilized nih.govmdpi.com. The choice of model depends on the specific biological question being addressed and the translational goals of the research.
Biomarker Analysis in Tissues and Biofluids
Biomarker analysis in tissues and biofluids from treated animals can provide crucial insights into the in vivo effects and mechanisms of Rubrifloralignan A bioline.comnih.govresearchgate.net. Biomarkers are objectively measured indicators of normal biological processes, pathogenic processes, or pharmacological responses bioline.com. Analysis can involve quantifying levels of proteins, nucleic acids (such as microRNAs), or metabolites in samples like blood, urine, or tissue biopsies bioline.comnih.govresearchgate.netnih.gov. Changes in biomarker levels following Rubrifloralignan A administration can indicate modulation of specific pathways or cellular processes relevant to its biological activity. For example, in studies of graft vs. host disease, microRNA expression in tissue and biofluids was analyzed as potential biomarkers nih.gov.
While the importance of biomarker analysis in vivo is recognized, specific data on biomarker changes induced by Rubrifloralignan A in non-human models were not found in the provided search results. Future in vivo studies would likely involve collecting tissue and biofluid samples from treated animals and performing comprehensive analyses (e.g., proteomic, transcriptomic, metabolomic) to identify biomarkers modulated by the compound.
Histopathological and Molecular Pathology Assessments
Histopathological and molecular pathology assessments provide detailed information about the effects of a compound on tissue structure and molecular composition nih.govnih.govuniv-cotedazur.eu. Histopathology involves the microscopic examination of tissues to identify structural changes indicative of disease or treatment effects nih.gov. Molecular pathology complements this by analyzing molecular alterations within tissues, such as changes in gene expression, protein levels, or post-translational modifications nih.govnih.gov. These assessments can help confirm target engagement in tissues, evaluate the impact of the compound on disease progression at the tissue level, and identify potential off-target effects. Techniques like immunohistochemistry, in situ hybridization, and molecular profiling of tissue samples can be employed nih.govnih.govmdpi.com.
Structure Activity Relationship Sar Studies of Rubrifloralignan a and Its Analogues
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish mathematical relationships between molecular descriptors (representing structural and physicochemical properties) and biological activity. cambridge.orgbiorxiv.orgnih.govherbalanalysis.co.ukbiorxiv.org This approach allows for the prediction of the activity of new or untested compounds based on their structures. researchgate.netcambridge.org While QSAR models have been developed for various classes of anti-HIV agents and other lignans (B1203133), specific QSAR modeling studies focused solely on Rubrifloralignan A were not found in the consulted literature. biorxiv.orgjournaljamps.comnih.govnih.govnih.gov The development of a comprehensive QSAR model for Rubrifloralignan A would require a dataset of Rubrifloralignan A and a series of its analogues with known variations in structure and experimentally determined biological activities. Such a model could provide valuable insights into the structural requirements for enhanced activity and guide the rational design of more potent analogues.
Comparison of SAR with Other Lignan (B3055560) Classes
Lignans are a diverse group of natural products with a wide range of biological activities. researchgate.netnih.gov They are broadly classified based on their core carbon skeleton, including dibenzylbutanes, dibenzylbutyrolactones, aryltetralins, arylnaphthalenes, and dibenzocyclooctadienes, among others. nih.govresearchgate.net Rubrifloralignan A belongs to the dibenzocyclooctadiene class. journaljamps.com Comparing the SAR of Rubrifloralignan A with other lignan classes known for antiviral activity, such as aryltetralin lignans (e.g., podophyllotoxin) or dibenzylbutyrolactone lignans (e.g., arctigenin), could provide valuable insights into the structural features that confer specific antiviral properties. researchgate.netherbalanalysis.co.uk While the literature mentions the anti-HIV activity of various lignans researchgate.netnih.govresearchgate.net, a direct and detailed comparative analysis of the specific SAR of Rubrifloralignan A with representative compounds from other distinct lignan classes was not found. Such a comparison would involve analyzing the key structural determinants of activity in each class and identifying commonalities or differences that could inform the design of novel antiviral agents with improved efficacy or selectivity.
Data Tables
While specific quantitative data tables detailing the SAR of Rubrifloralignan A and a series of its analogues were not found, the following table presents some reported anti-HIV-1 activity data for Rubrifloralignan A and other lignans from Schisandra rubriflora. nih.govbiorxiv.org
| Compound | Source | Activity Against HIV-1(IIIB) Syncytium Formation (EC₅₀ µg/mL) | Protection of HIV-1(IIIB) Infected MT-4 Cells (Selectivity Index) |
| Rubrifloralignan A | Schisandra rubriflora | 40.46 nih.gov, 2.26 - 20.4 nih.govbiorxiv.org | 123.35 nih.gov, 15.4 (Compound 1) nih.govbiorxiv.org |
| Rubrisandrin C | Schisandra rubriflora | 2.26 - 20.4 (Compound 1) nih.govbiorxiv.org | 15.4 (Compound 1) nih.govbiorxiv.org |
| Lignan 2 | Schisandra rubriflora | 2.26 - 20.4 (Compound 2) nih.govbiorxiv.org | Not specified nih.govbiorxiv.org |
| Lignan 3 | Schisandra rubriflora | 2.26 - 20.4 (Compound 3) nih.govbiorxiv.org | Not specified nih.govbiorxiv.org |
| Lignan 4 | Schisandra rubriflora | 2.26 - 20.4 (Compound 4) nih.govbiorxiv.org | Not specified nih.govbiorxiv.org |
| Lignan 5 | Schisandra rubriflora | 2.26 - 20.4 (Compound 5) nih.govbiorxiv.org | Not specified nih.govbiorxiv.org |
| Lignan 7 | Schisandra rubriflora | 2.26 - 20.4 (Compound 7) nih.govbiorxiv.org | 24.6 (Compound 7) nih.govbiorxiv.org |
| Lignan 8 | Schisandra rubriflora | 2.26 - 20.4 (Compound 8) nih.govbiorxiv.org | Not specified nih.govbiorxiv.org |
Note: The range of EC₅₀ values for compounds 1-5 and 7-8 indicates that these values fall within this range, and specific individual values for each compound other than Rubrifloralignan A (Compound 1) and Compound 7's selectivity index were not clearly delineated in the abstract. nih.govbiorxiv.org
Detailed Research Findings
Research has established that Rubrifloralignan A possesses anti-HIV-1 activity and inhibits the early stages of the viral life cycle. researchgate.netnih.govbiorxiv.org Studies on related lignans from Schisandra species have demonstrated the importance of the dibenzocyclooctadiene core and its substituents for anti-reverse transcriptase activity. researchgate.net While detailed mechanistic studies specifically on how Rubrifloralignan A interacts with its target(s) at a molecular level are not extensively reported, its activity at the early stages of HIV-1 replication suggests potential interference with processes like viral entry, fusion, or reverse transcription. nih.govthewellproject.orgscielo.br Further research is needed to fully elucidate the specific protein targets and the precise molecular interactions involved in Rubrifloralignan A's anti-HIV-1 activity.
Computational Chemistry and Molecular Modeling of Rubrifloralignan a
Molecular Docking Simulations for Ligand-Target Interactions.
Molecular docking is a structure-based drug design technique used to predict the preferred orientation (binding pose) of a ligand when bound to a protein target and to estimate the binding affinity. nih.gov This method helps to describe the molecular interactions between the active site of an enzyme and a ligand molecule. researchgate.netnih.govwindows.net
In the context of antiviral research, molecular docking studies involving lignan (B3055560) derivatives, including Rubrifloralignan A, have been conducted to identify potential inhibitors of viral proteins. For instance, studies have explored the interactions of lignans (B1203133) with targets from SARS-CoV-2. researchgate.netnih.govwindows.net While Rubrifloralignan A was included in some computational screenings of antiviral lignans, other compounds like clemastatin B and erythro-strebluslignanol G demonstrated stronger binding affinities with selected SARS CoV-2 proteins in some studies. researchgate.netnih.govwindows.net Molecular docking scores are used to assess the binding affinity of ligands with a receptor. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics.
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. wustl.edu3ds.comresearchgate.net By simulating atomic-level interactions based on classical mechanics, MD provides insights into the dynamic behavior of molecular systems, including conformational changes and binding dynamics. wustl.edu3ds.comresearchgate.netbonvinlab.org
MD simulations can help visualize drug-target interactions, predict the stability of drug binding, and evaluate how molecular changes impact a drug's efficacy. 3ds.com While the search results mention MD simulation studies for other lignans like clemastin B and savinin (B1665669) against SARS CoV-2 targets, revealing their inhibitory potential, specific detailed MD simulation studies focusing solely on the conformational analysis and binding dynamics of Rubrifloralignan A were not prominently found in the provided search snippets. researchgate.netnih.gov MD simulations generate a trajectory of all particles in the system as a function of time, allowing for the calculation of time averages and other properties. wustl.edu
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity.
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. DFT is a widely used computational method in chemistry and materials science, offering a balance between accuracy and computational cost for systems of considerable size. tuwien.ac.atresearch.googlenih.gov DFT reformulates the energy of an atomic system as a functional of the ground state electron density. tuwien.ac.at
These calculations can provide detailed information about molecular properties, including optimized geometries, vibrational frequencies, and electronic properties, which are crucial for understanding a compound's behavior and reactivity. nih.gov While DFT is a common tool in computational chemistry for studying molecular properties, specific applications of DFT calculations focused exclusively on the electronic structure and reactivity of Rubrifloralignan A were not detailed in the provided search results. DFT calculations involve solving the Schrödinger equation for the electrons in a given atomic configuration, without relying on experimental fitting parameters. tuwien.ac.at The accuracy of DFT calculations depends on the chosen approximation for the exchange-correlation energy. research.google
In Silico Prediction of Bioactivity and Selectivity.
In silico prediction of bioactivity and selectivity involves using computational methods to forecast the biological effects of compounds and their specificity towards particular targets. These methods often utilize data from existing biological assays and chemical structure information to build predictive models. nih.govmdpi.com
Computational workflows can predict various bioactivities, such as anticancer, antidiabetic, antihypertensive, anti-inflammatory, and antimicrobial effects. mdpi.com They can also be used to predict properties relevant to drug development, including absorption, distribution, metabolism, and excretion (ADME). nih.gov While Rubrifloralignan A has shown anti-HIV-1 activity in vitro researchgate.netrsc.orgd-nb.infoeurekaselect.com, detailed in silico studies specifically predicting a wide range of bioactivities and selectivity profiles for Rubrifloralignan A were not extensively described in the search results. In silico approaches offer a way to streamline the discovery process by computationally screening potential candidates. mdpi.com Both chemical structure information and cell morphology changes can contain information about compound bioactivity, which can be partially complementary. nih.gov
Virtual Screening and De Novo Design of Novel Lignan Derivatives.
Virtual screening is a computational technique used to search large databases of chemical compounds to identify potential drug candidates. kaist.ac.krdomainex.co.ukeurofinsdiscovery.comvscht.cz It can be structure-based, utilizing the 3D structure of a target protein, or ligand-based, using the structural information of known active compounds. eurofinsdiscovery.comcam.ac.uk Virtual screening helps to prioritize compounds for experimental testing, accelerating the drug discovery process. 3ds.comkaist.ac.krdomainex.co.uk Rubrifloralignan A, as a known antiviral lignan, could potentially serve as a starting point or be included in virtual screening libraries aimed at discovering new antiviral agents or lignan derivatives with improved properties. researchgate.netnih.govwindows.net
Future Research Directions and Translational Perspectives for Rubrifloralignan a
Exploration of Additional Biological Activities and Therapeutic Potential
Beyond the reported anti-HIV-1 activity, future research should aim to comprehensively evaluate the biological activities of Rubrifloralignan A. Given that Schisandra species are known for a range of therapeutic properties, including hepatoprotective, anticancer, immunostimulant, adaptogenic, sedative, and tonic effects, it is plausible that Rubrifloralignan A possesses other beneficial activities. mdpi.com Studies could investigate its potential anti-inflammatory, antioxidant, or other effects, drawing parallels with the known properties of other lignans (B1203133) found in the Schisandra genus. mdpi.comnih.gov For instance, other lignans from Schisandra have shown activity against enzymes like 15-lipooxygenase, cyclooxygenase-1, and cyclooxygenase-2, which are involved in inflammatory pathways. nih.gov Exploring such activities for Rubrifloralignan A could reveal broader therapeutic potential.
Advanced Synthetic Strategies for Scalable and Sustainable Production
To facilitate further research and potential therapeutic development, scalable and sustainable methods for producing Rubrifloralignan A are essential. Current availability likely relies on extraction from Schisandra rubriflora fruits, which can be limited by factors such as plant cultivation, geographical availability, and the concentration of the compound in the plant material. mdpi.com Future research should focus on developing efficient chemical synthesis routes or semi-synthetic approaches to obtain Rubrifloralignan A. This could involve exploring novel catalytic methods, optimizing reaction conditions, and developing environmentally friendly synthetic protocols. researchgate.netnu.eduusm.edujowr.org Achieving a reliable and cost-effective synthesis would ensure a consistent supply of high-purity Rubrifloralignan A for extensive biological testing and preclinical studies.
Metabolic Engineering and Synthetic Biology Approaches for Enhanced Biosynthesis
An alternative or complementary approach to chemical synthesis is the use of metabolic engineering and synthetic biology to enhance the biosynthesis of Rubrifloralignan A in suitable host organisms. researchgate.net By understanding the biosynthetic pathway of Rubrifloralignan A in Schisandra rubriflora, researchers could potentially introduce or enhance these pathways in fast-growing microorganisms or plant cell cultures. mdpi.com This would involve identifying the genes encoding the enzymes responsible for Rubrifloralignan A synthesis and optimizing their expression in a host system. mdpi.com Such approaches could offer a sustainable and potentially more efficient way to produce large quantities of the compound, independent of traditional agricultural methods.
Integration of Multi-Omics Data for Systems-Level Understanding of Mechanisms
Understanding the precise mechanisms by which Rubrifloralignan A exerts its biological effects at a systems level is crucial for its development as a therapeutic agent. nih.govfrontiersin.org While its anti-HIV-1 activity has been noted, the specific molecular targets and downstream cellular pathways involved require detailed investigation. herbalanalysis.co.ukresearchgate.net Future research should integrate multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, to gain a comprehensive understanding of how cells respond to Rubrifloralignan A exposure. nih.govelifesciences.org This could involve studying changes in gene expression, protein profiles, and metabolic intermediates in the presence of the compound. nih.govelifesciences.org Systems biology approaches can help to map the complex interactions and identify key nodes in biological networks affected by Rubrifloralignan A, providing insights into its mechanism of action and potential off-target effects. nih.govfrontiersin.orgwikipedia.orgproquest.com
Development of Novel Research Tools and Probes for Mechanistic Dissection
To further dissect the molecular mechanisms of Rubrifloralignan A, the development of specific research tools and probes would be highly beneficial. nih.govprobetools.netresearchgate.netnih.gov This could include the synthesis of labeled versions of Rubrifloralignan A (e.g., fluorescent or radioactive tags) to track its distribution, cellular uptake, and binding partners. nih.govprobetools.netresearchgate.net Affinity probes could be designed to isolate and identify the proteins that directly interact with Rubrifloralignan A. nih.govnih.gov Such tools would enable more precise studies of its cellular localization, target engagement, and downstream signaling events, providing invaluable data for understanding its pharmacological profile and guiding further drug development efforts. nih.govnih.gov
Q & A
Q. Q1. What analytical techniques are most effective for identifying and characterizing Rubrifloralignan A in plant extracts?
To confirm the presence and purity of Rubrifloralignan A, researchers should employ a multi-technique approach:
- High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for preliminary separation and mass profiling .
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D methods like COSY and HSQC) to resolve structural details such as lignan backbone and substituents .
- X-ray crystallography for absolute configuration determination if single crystals are obtainable .
Note: Cross-validate results with reference data from peer-reviewed studies to minimize misidentification.
Q. Q2. How can researchers design in vitro assays to evaluate the antioxidant activity of Rubrifloralignan A?
A robust experimental framework includes:
- Dose-response studies : Test concentrations (e.g., 1–100 µM) against standard antioxidants (e.g., ascorbic acid) .
- Mechanistic assays : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) to assess radical scavenging and reducing capacity .
- Cell-based models : Employ oxidative stress-induced cell lines (e.g., H₂O₂-treated HepG2) with ROS detection via fluorescent probes .
Data validation: Replicate experiments in triplicate and include negative controls to rule out assay interference .
Advanced Research Questions
Q. Q3. What strategies address contradictions in reported bioactivity data for Rubrifloralignan A across studies?
Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) often arise from:
- Variability in sample sources : Differences in plant subspecies, extraction methods, or compound purity .
- Experimental design : Inconsistent cell lines, assay conditions (e.g., serum concentration), or endpoint measurements .
Resolution steps:
Conduct comparative studies using standardized protocols (e.g., ISO guidelines for cytotoxicity assays).
Perform meta-analyses of published data to identify confounding variables .
Validate findings in in vivo models (e.g., murine inflammation assays) to bridge in vitro-in vivo gaps .
Q. Q4. How can researchers optimize the total synthesis of Rubrifloralignan A to overcome stereochemical challenges?
Key methodological considerations:
- Retrosynthetic analysis : Prioritize chiral centers in the dibenzylbutyrolactone core for asymmetric synthesis .
- Catalytic strategies : Use enantioselective organocatalysts (e.g., proline derivatives) or transition-metal complexes to control stereochemistry .
- Scalability : Evaluate green solvents (e.g., cyclopentyl methyl ether) and microwave-assisted reactions to enhance yield .
Data reporting: Include detailed reaction conditions (temperature, solvent ratios) and characterization data (HPLC purity, optical rotation) to ensure reproducibility .
Q. Q5. What computational approaches are suitable for predicting Rubrifloralignan A’s molecular targets and mechanism of action?
Integrate the following:
- Molecular docking : Screen against databases (e.g., PDB, ChEMBL) to identify potential protein targets (e.g., NF-κB, COX-2) .
- Molecular dynamics (MD) simulations : Assess binding stability and conformational changes over 100+ ns trajectories .
- Network pharmacology : Map compound-target-pathway interactions to predict systemic effects .
Validation: Correlate computational predictions with in vitro kinase inhibition assays or gene knockout models .
Q. Q6. How should researchers design longitudinal studies to assess Rubrifloralignan A’s pharmacokinetics and toxicity?
A phased approach is critical:
Pharmacokinetics (PK) :
- ADME profiling : Use Caco-2 cell monolayers for absorption and LC-MS/MS for plasma concentration tracking .
- Metabolite identification : Employ HR-MS and NMR to detect phase I/II metabolites .
Toxicity :
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